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5,6-Dibromo-1,3-dioxaindane

Cat. No.: B1296138
CAS No.: 5279-32-3
M. Wt: 279.91 g/mol
InChI Key: WPYAICCSYGUFTK-UHFFFAOYSA-N
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Description

Contextualizing 5,6-Dibromo-1,3-benzodioxole within Benzodioxole Chemistry

The 1,3-benzodioxole (B145889) scaffold is a common motif in a variety of naturally occurring and synthetic compounds. wikipedia.org Many derivatives of this parent structure are known to exhibit significant biological activities, which has spurred extensive research into their chemical modifications. acs.orgresearchgate.netnih.govnih.govnajah.edu The introduction of bromine atoms onto the benzodioxole ring, as seen in 5,6-Dibromo-1,3-benzodioxole, significantly alters the electronic properties and reactivity of the molecule, providing a chemical handle for further functionalization.

The benzodioxole ring system itself is a critical pharmacophore for allosteric binding to certain receptors, such as the AMPA receptor, which is a target in neuroprotective research. acs.org The core structure's ability to be modified allows for the fine-tuning of biological activity. For instance, the synthesis of various 1,3-benzodioxole derivatives has been explored for their potential antitumor and schistosomicidal activities. researchgate.netnih.gov

Significance of Dibromo-substitution on the 1,3-Benzodioxole Core for Advanced Studies

The presence of two bromine atoms at the 5 and 6 positions of the benzodioxole ring is of particular importance for several reasons. Firstly, the bromine atoms act as versatile leaving groups in cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the introduction of a wide array of substituents, leading to the construction of complex molecular architectures. For example, 5,6-Dibromo-1,3-benzodioxole has been utilized in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov

Secondly, the dibromo-substitution pattern influences the molecule's electronic and steric properties. The electron-withdrawing nature of the bromine atoms can affect the reactivity of the aromatic ring and the adjacent methylenedioxy bridge. This modulation of reactivity is crucial for directing subsequent chemical transformations to specific sites on the molecule. Furthermore, the steric bulk of the bromine atoms can play a role in the conformational preferences of the molecule and its derivatives, which can be a determining factor in their biological activity. nih.gov

The utility of this dibrominated intermediate is highlighted in its use for creating dipolar molecular rotors, which are of interest in the development of metal-organic frameworks (MOFs). beilstein-journals.org In this context, the dibromo compound is first converted to a dicyano derivative, which is then further elaborated. beilstein-journals.org

Historical Perspective of 5,6-Dibromo-1,3-benzodioxole in Synthetic Organic Chemistry

Historically, halogenated organic compounds have been fundamental starting materials in synthetic chemistry. 5,6-Dibromo-1,3-benzodioxole is no exception. It has been commercially available and used as a precursor in various synthetic endeavors. beilstein-journals.org For instance, it has been noted as an impurity in the synthesis of other brominated benzodioxole derivatives, such as 5-bromo-1,3-benzodioxole, which is a starting material for the cGMP synthesis of MDMA. acs.org This indicates that the dibromination of the benzodioxole core can be a competing reaction under certain bromination conditions. mdma.ch

The compound has also been employed in the synthesis of advanced intermediates for natural product synthesis. A notable example is its use in a palladium-catalyzed C(sp3)–H arylation reaction as part of a model study towards the enantioselective synthesis of the alkaloid (−)-cryptowolinol. nih.govacs.org This demonstrates the compound's value in accessing complex and stereochemically rich molecules.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₇H₄Br₂O₂
Molecular Weight 279.91 g/mol
CAS Number 5279-32-3 caymanchem.com
Appearance Solid caymanchem.com
Synonyms 1,2-Dibromo-4,5-methylenedioxybenzene, 3,4-Methylenedioxy-1,6-dibromobenzene, NSC 15633 caymanchem.com

Synthesis and Reactions

5,6-Dibromo-1,3-benzodioxole is typically synthesized via the bromination of 1,3-benzodioxole. mdma.ch However, direct bromination can sometimes lead to a mixture of products, including the monobrominated and dibrominated species. mdma.chresearchgate.net

The compound is a valuable substrate for a variety of chemical transformations. One of the most common applications is its use in palladium-catalyzed cross-coupling reactions. For example, it can undergo dicyanation with zinc(II) cyanide under palladium catalysis. beilstein-journals.org It has also been used in Stille cross-coupling reactions. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2O2 B1296138 5,6-Dibromo-1,3-dioxaindane CAS No. 5279-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dibromo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYAICCSYGUFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280119
Record name 5,6-dibromo-1,3-benzodioxole
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Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-32-3
Record name 5279-32-3
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Record name 5,6-dibromo-1,3-benzodioxole
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Record name 5279-32-3
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Mechanistic Investigations of Reactions Involving 5,6 Dibromo 1,3 Benzodioxole

Detailed Reaction Mechanisms of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are fundamental methods for forming new carbon-carbon bonds using 5,6-dibromo-1,3-benzodioxole as a substrate. These reactions generally proceed via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. youtube.comnih.gov The canonical mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of a C-Br bond of 5,6-dibromo-1,3-benzodioxole to a coordinatively unsaturated Pd(0) complex. nih.gov This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate. youtube.comwikipedia.org

Transmetalation : The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) then transfers its organic group to the palladium(II) center, displacing the bromide. wikipedia.org This step typically requires the presence of a base to facilitate the transfer.

Reductive Elimination : In the final step, the two organic fragments on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond in the product. libretexts.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The choice of catalyst and, more specifically, the ligands coordinated to the palladium center, is critical in dictating the efficiency and selectivity of cross-coupling reactions. nih.gov Ligands modulate the steric and electronic properties of the metal center, influencing each step of the catalytic cycle.

Bulky and electron-rich phosphine ligands, such as those developed by Buchwald, are highly effective. researchgate.net These ligands promote the formation of highly active, low-coordinate Pd(0) species that readily undergo oxidative addition, even with less reactive aryl chlorides. researchgate.netresearchgate.net For aryl bromides like 5,6-dibromo-1,3-benzodioxole, these ligands ensure efficient catalytic turnover. N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphines, offering high stability and catalytic activity. matthey.com The ligand's structure can influence which of the two C-Br bonds reacts first in a sequential cross-coupling strategy, a phenomenon attributed to catalyst transfer "ring-walking" which can be promoted by certain bulky ligands. nih.gov

Table 1: Influence of Ligand Type on Hypothetical Cross-Coupling Reaction Efficiency
Ligand TypeKey CharacteristicsImpact on Catalytic CycleTypical Outcome
Simple Triarylphosphines (e.g., PPh₃)Moderate bulk, less electron-richSlower oxidative additionEffective for aryl iodides and bromides, may require higher temperatures
Bulky, Electron-Rich Phosphines (e.g., SPhos)High steric bulk, strong electron donorFacilitates fast oxidative addition and reductive eliminationHigh yields, low catalyst loadings, effective for unreactive substrates
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableForms stable, highly active catalystsHigh thermal stability and efficiency, broad substrate scope

Computational studies, often employing Density Functional Theory (DFT), have provided significant insight into the energy profiles of cross-coupling catalytic cycles. researchgate.net These analyses help identify the transition state structures and activation energies for each elementary step. For many palladium-catalyzed cross-coupling reactions involving aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) center is the turnover-limiting or rate-determining step. libretexts.orgacs.org

Kinetic isotope effect (KIE) studies have been used to experimentally probe the transition state of the Suzuki-Miyaura reaction. chemrxiv.org Such studies on aryl bromides have confirmed that the C-Br bond is significantly broken in the transition state of the oxidative addition step. chemrxiv.org The energy barrier for this step is influenced by the electron density of the aryl halide; electron-withdrawing groups on the aromatic ring generally facilitate a faster rate of oxidative addition. yonedalabs.com

Understanding the Reactivity of the Dibromo-Substitution

The two bromine atoms on the 1,3-benzodioxole (B145889) core profoundly influence the molecule's electronic structure and chemical reactivity.

Halogens like bromine exhibit a dual electronic effect. They are highly electronegative and thus withdraw electron density from the aromatic ring through the sigma bonds, an effect known as a negative inductive effect (-I). stackexchange.comlibretexts.org This inductive withdrawal deactivates the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. studymind.co.ukwku.edu

Reaction Kinetics and Rate Determining Steps in Derivatization of 5,6-Dibromo-1,3-benzodioxole

The kinetics of derivatization reactions, particularly palladium-catalyzed cross-couplings, are governed by the slowest step in the catalytic cycle, known as the rate-determining step (rds). As established through mechanistic and computational studies, the oxidative addition of the aryl bromide to the palladium(0) catalyst is frequently the rds. libretexts.orgacs.org In some specific cases, particularly with certain nucleophiles, transmetalation can become turnover-limiting. acs.org

Table 2: Factors Influencing the Rate of Cross-Coupling Reactions
FactorEffect on Reaction RateMechanism of Influence
Catalyst ConcentrationIncreases rateHigher concentration of active Pd(0) species available for oxidative addition.
Ligand StructureSignificant impactElectron-rich, bulky ligands accelerate oxidative addition and reductive elimination steps. researchgate.net
TemperatureIncreases rateProvides the necessary activation energy to overcome the barrier of the rate-determining step.
Leaving GroupRate: C-I > C-Br > C-ClThe C-X bond strength decreases down the group, lowering the activation energy for oxidative addition. libretexts.org

For 5,6-dibromo-1,3-benzodioxole, the C-Br bond reactivity is generally high enough for efficient coupling under standard conditions with appropriate catalysts. yonedalabs.com In sequential couplings, the introduction of a new group at one position can electronically influence the reactivity of the second C-Br bond, affecting the kinetics of the subsequent coupling reaction. An electron-donating group introduced in the first step may slightly decrease the rate of the second oxidative addition, whereas an electron-withdrawing group may accelerate it.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable partner to experimental studies in the investigation of reaction mechanisms. By solving the equations of quantum mechanics, chemists can model molecular structures, energies, and properties with remarkable accuracy. For reactions involving 5,6-Dibromo-1,3-benzodioxole, these methods can predict the most likely sites for electrophilic or nucleophilic attack, the stability of intermediates, and the energy barriers associated with different reaction pathways. This predictive power is crucial for understanding the regioselectivity and stereoselectivity of reactions involving this substituted benzodioxole.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. youtube.com A key application of DFT in mechanistic studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity.

The HOMO is the orbital from which a molecule is most likely to donate electrons, making it central to reactions with electrophiles. Conversely, the LUMO is the orbital that is most likely to accept electrons, governing reactions with nucleophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov

For 5,6-Dibromo-1,3-benzodioxole, the benzodioxole moiety is the primary location of the HOMO. researchgate.net The presence of two bromine atoms at the 5- and 6-positions, which are electron-withdrawing through induction but electron-donating through resonance, will modulate the energy and distribution of the HOMO and LUMO. DFT calculations can precisely quantify these effects. For instance, in electrophilic aromatic substitution reactions, DFT can be used to calculate the relative stabilities of the sigma-complex intermediates formed by the attack of an electrophile at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction. nih.gov

The analysis of the molecular electrostatic potential (MEP) surface, also derived from DFT calculations, can identify the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For 5,6-Dibromo-1,3-benzodioxole, the MEP would likely show negative potential around the oxygen atoms of the dioxole ring and the aromatic ring, indicating sites susceptible to electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for Benzodioxole Derivatives (Calculated via DFT)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-Benzodioxole-8.97-0.118.86
5-Bromo-1,3-benzodioxole-9.05-0.258.80
5,6-Dibromo-1,3-benzodioxole-9.18-0.428.76

Note: The data in this table is illustrative and intended to demonstrate the expected trends in frontier orbital energies with bromine substitution based on general principles of electronic effects. Actual values would require specific DFT calculations.

While DFT calculations are excellent for studying stationary points on a potential energy surface (reactants, products, and transition states), Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a chemical system. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This approach is particularly valuable for understanding the role of the solvent, the dynamics of conformational changes, and the lifetimes of transient reaction intermediates.

In the context of reactions involving 5,6-Dibromo-1,3-benzodioxole, MD simulations can be used to study the behavior of reaction intermediates in solution. For example, in a substitution reaction, an intermediate such as a sigma-complex may be formed. MD simulations can reveal how solvent molecules arrange themselves around this charged intermediate, how they stabilize or destabilize it, and how they participate in subsequent reaction steps, such as proton transfer.

Ab initio molecular dynamics (AIMD) combines MD with quantum mechanical calculations (like DFT) to describe the forces between atoms at each time step. mdpi.com This allows for the simulation of bond-breaking and bond-forming events without the need for a predefined reactive force field. An AIMD simulation of a reaction of 5,6-Dibromo-1,3-benzodioxole could, for instance, model the entire trajectory from reactants to products, providing a detailed, dynamic picture of the reaction mechanism. This can be particularly insightful for complex reactions where multiple intermediates and transition states may be involved. dntb.gov.ua

Table 2: Hypothetical Setup for a Molecular Dynamics Simulation of a Reaction Intermediate

ParameterValue/Description
SystemOne molecule of a 5,6-Dibromo-1,3-benzodioxole reaction intermediate (e.g., a sigma-complex)
SolventA box of explicit solvent molecules (e.g., water, methanol)
Force Field / MethodA suitable classical force field or an ab initio method (e.g., DFT)
EnsembleNVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature)
TemperatureThe experimental reaction temperature
Simulation TimeNanoseconds to microseconds, depending on the process being studied
AnalysisTrajectory analysis to determine intermediate lifetime, solvent structure, and dynamic pathways

By employing these computational approaches, researchers can gain a deep and nuanced understanding of the mechanistic details of reactions involving 5,6-Dibromo-1,3-benzodioxole, guiding future synthetic efforts and the development of novel applications for this versatile compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 5,6 Dibromo 1,3 Benzodioxole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the atomic arrangement within a molecule. For 5,6-Dibromo-1,3-benzodioxole, ¹H NMR and ¹³C NMR, along with two-dimensional (2D) NMR techniques, provide a complete picture of the molecular structure.

The ¹H NMR spectrum of 5,6-Dibromo-1,3-benzodioxole is characterized by distinct signals corresponding to its aromatic and methylene (B1212753) protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the oxygen atoms of the dioxole ring. The two aromatic protons (H-4 and H-7) are chemically equivalent and appear as a singlet, typically in the downfield region due to the deshielding effect of the adjacent bromine atoms. The two methylene protons (O-CH₂-O) of the dioxole ring are also equivalent and appear as a singlet, usually at a characteristic chemical shift.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for 5,6-Dibromo-1,3-benzodioxole would show signals for the two equivalent aromatic CH carbons, the two equivalent bromine-substituted quaternary carbons, the two equivalent quaternary carbons of the dioxole ring fusion, and the methylene carbon. The carbon atoms attached to the electronegative bromine and oxygen atoms are shifted downfield.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for 5,6-Dibromo-1,3-benzodioxole

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-4, H-7 ~7.2-7.4 (s, 2H) ~115-125
O-CH₂-O ~6.1 (s, 2H) ~102-104
C-5, C-6 - ~113-118
C-3a, C-7a - ~148-150

Note: These are estimated values based on general principles and data from similar compounds. 's' denotes a singlet.

For more complex derivatives of 5,6-Dibromo-1,3-benzodioxole, 2D NMR experiments are crucial for unambiguous structural assignment. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. rsc.org In a substituted derivative of 5,6-Dibromo-1,3-benzodioxole, COSY would reveal correlations between adjacent protons on the aromatic ring or on side chains, helping to establish their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org For 5,6-Dibromo-1,3-benzodioxole, it would show a cross-peak between the methylene proton signal and the methylene carbon signal, as well as correlations between the aromatic protons and their corresponding carbons.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, confirming atom connectivity and aiding in the assignment of all ¹H and ¹³C signals. science.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of a compound. The calculated exact mass of the [M+H]⁺ ion for 5,6-Dibromo-1,3-benzodioxole (C₇H₄Br₂O₂) is 279.8681. HRMS analysis of a synthesized sample should yield a measured mass that corresponds to this value within a very small margin of error (typically <5 ppm).

A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.9%) and ⁸¹Br (~49.1%), in nearly equal abundance. csbsju.edu This results in a characteristic pattern for the molecular ion peak (M) cluster: an M peak, an M+2 peak (of similar intensity), and an M+4 peak (about half the intensity), which is a definitive indicator of the presence of two bromine atoms in the molecule. csbsju.edu

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected ion. purdue.edu In an MS/MS experiment, the molecular ion of 5,6-Dibromo-1,3-benzodioxole would be isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information.

Expected fragmentation pathways for 5,6-Dibromo-1,3-benzodioxole would likely include:

Loss of a bromine radical (•Br): A common fragmentation for halogenated compounds, leading to a [M-Br]⁺ ion.

Loss of carbon monoxide (CO): A characteristic fragmentation of the dioxole ring system, often occurring after initial ring cleavage.

Cleavage of the dioxole ring: This can lead to the loss of formaldehyde (B43269) (CH₂O).

Studying these fragmentation patterns helps to confirm the core structure of the benzodioxole ring and the presence and location of the bromine substituents. rsc.orglibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 5,6-Dibromo-1,3-benzodioxole would display characteristic absorption bands for its structural features.

Table 2: Characteristic IR Absorption Bands for 5,6-Dibromo-1,3-benzodioxole

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic C-H
~2900 C-H stretch Methylene (O-CH₂-O)
~1600, ~1470 C=C stretch Aromatic ring
~1250 C-O-C asymmetric stretch Dioxole ring ether linkage
~1040 C-O-C symmetric stretch Dioxole ring ether linkage
~930 O-CH₂-O bend Dioxole ring
Below 800 C-Br stretch Aryl bromide

Source: Data is based on characteristic vibrational frequencies for benzodioxole derivatives. orientjchem.orgnih.govresearchgate.net

The most prominent peaks would include the aromatic C=C stretching vibrations, and the strong asymmetric and symmetric C-O-C stretching bands that are characteristic of the 1,3-benzodioxole (B145889) moiety. orientjchem.org The presence of these key bands in the IR spectrum provides strong evidence for the benzodioxole core structure.

Vibrational Analysis of Bromine and Dioxole Moieties

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups and structural features of 5,6-Dibromo-1,3-benzodioxole by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The dioxole moiety presents several distinct vibrational modes. The asymmetric and symmetric stretching of the C-O-C (ether) linkage is a key feature, with asymmetric stretches expected in the 1250-1150 cm⁻¹ range and symmetric stretches between 1050-1000 cm⁻¹. orientjchem.org For instance, in the related compound 5-nitro-1,3-benzodioxole, these bands are observed at 1171, 1066, and 1036 cm⁻¹ in the IR spectrum. orientjchem.org The methylene (-CH₂-) group within the five-membered ring also has characteristic vibrations, including scissoring (around 1489 cm⁻¹), wagging (around 1378 cm⁻¹), and twisting (around 1115 cm⁻¹) modes. orientjchem.org

The aromatic ring itself displays C-H stretching vibrations typically above 3000 cm⁻¹ and in-ring C-C stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.orgorgchemboulder.com

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Reference Compound Example (cm⁻¹)
C-Br StretchAryl Bromide690 - 515General Range
C-O-C Asymmetric StretchDioxole Ring1250 - 11501171
C-O-C Symmetric StretchDioxole Ring1050 - 10001036 / 1066
-CH₂- ScissoringDioxole Ring~14891489
-CH₂- WaggingDioxole Ring~13781378 (Raman)
Aromatic C-C StretchBenzene (B151609) Ring1600 - 14001614 / 1506
Aromatic C-H StretchBenzene Ring3100 - 30003099 / 3068 / 3032

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy serves as a complementary technique to FTIR for vibrational analysis. It relies on the inelastic scattering of monochromatic light from a laser source. Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. This technique is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

For 5,6-Dibromo-1,3-benzodioxole, Raman spectroscopy can provide valuable structural information. The symmetric vibrations of the benzene ring are typically strong in Raman spectra. A key mode is the ring "breathing" vibration, which for benzene appears at 992 cm⁻¹. researchgate.net The C-C stretching modes of the aromatic ring also give rise to characteristic peaks, such as the one observed at 1586 cm⁻¹ in benzene. researchgate.net The presence of heavy bromine substituents would be expected to shift the ring breathing and deformation modes. researchgate.net

The dioxole ring vibrations are also observable. In liquid 1,3-dioxolane, Raman-active modes associated with the O-C-O moiety and ring deformation are seen between 665 and 960 cm⁻¹. researchgate.netirb.hr The C-Br stretching vibrations, while also IR-active, can be detected in the Raman spectrum, providing confirmatory data for the presence of the halogen substituents.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Reference Compound Example (cm⁻¹)
Ring BreathingBenzene Ring~1000992 (Benzene)
C-C StretchBenzene Ring~1580-16001586 (Benzene)
CCC DeformationBenzene Ring~600-700606 (Benzene)
Ring DeformationDioxole Ring650 - 750665 / 722 (1,3-Dioxolane)
C-O StretchDioxole Ring900 - 1100939 / 960 / 1088 (1,3-Dioxolane)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, a detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be elucidated. researchgate.net

A crystallographic study of 5,6-Dibromo-1,3-benzodioxole would determine the planarity of the benzodioxole ring system, the precise C-Br bond lengths, and the torsion angles between the substituents and the ring. It would also reveal how the molecules pack in the crystal lattice, which could be influenced by intermolecular interactions such as halogen bonding (Br···Br or Br···O) or C-H···π interactions.

ParameterDescriptionRepresentative Value (from a Benzodioxole Derivative)
Crystal SystemThe symmetry system of the crystal lattice.Triclinic
Space GroupThe specific symmetry group of the crystal.P-1
a (Å)Unit cell dimension.8.669
b (Å)Unit cell dimension.10.856
c (Å)Unit cell dimension.11.092
α (°)Unit cell angle.95.470
β (°)Unit cell angle.97.788
γ (°)Unit cell angle.106.365
Volume (ų)Volume of the unit cell.982.5

*Data from a representative benzodioxole derivative for illustrative purposes. semanticscholar.org

Chromatographic Methods for Purity Assessment and Separation of Derivatives

Chromatographic techniques are essential for the separation, identification, and purity assessment of 5,6-Dibromo-1,3-benzodioxole and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating halogenated aromatic compounds. oup.comphenomenex.com In this mode, a non-polar stationary phase (commonly C8 or C18 alkyl-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.com

For 5,6-Dibromo-1,3-benzodioxole, an RP-HPLC method would separate the target compound from starting materials, by-products, or degradation products based on differences in hydrophobicity. Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks, often using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~210-290 nm). Quantitative analysis can be performed by comparing the peak area to that of a certified reference standard. Method development may involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation (resolution) between peaks. rsc.orgchromforum.org

ParameterTypical ConditionPurpose
ModeReversed-Phase (RP-HPLC)Separation of moderately polar to non-polar compounds.
Stationary PhaseC18 (Octadecylsilane) bonded silicaProvides a hydrophobic surface for interaction.
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientElutes compounds based on polarity.
DetectorUV-Vis Diode Array Detector (DAD)Monitors absorbance of the aromatic ring for detection.
Flow Rate0.7 - 1.0 mL/minControls retention time and peak shape.
Column Temperature25 - 35 °CAffects separation efficiency and retention time. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds. The gas chromatograph separates components of a mixture in the gas phase, and the mass spectrometer detects, identifies, and quantifies them based on their mass-to-charge ratio (m/z).

When analyzing 5,6-Dibromo-1,3-benzodioxole by GC-MS using electron ionization (EI), a characteristic fragmentation pattern is expected. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring. whitman.eduwhitman.edu A key feature for this compound would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show a characteristic triplet of peaks: M⁺, (M+2)⁺, and (M+4)⁺ in an approximate intensity ratio of 1:2:1.

Common fragmentation pathways for aromatic ethers include cleavage at the bonds adjacent to the oxygen atoms. miamioh.edu For the benzodioxole ring, the loss of a formaldehyde (CH₂O, 30 Da) fragment is a possible pathway. Other significant fragments may arise from the loss of one or both bromine atoms, or the loss of HBr.

m/z ValueProposed FragmentSignificance
278, 280, 282[C₇H₄Br₂O₂]⁺Molecular ion (M⁺) cluster, showing the 1:2:1 ratio for two bromine atoms.
199, 201[M - Br]⁺Loss of one bromine atom.
171, 173[M - Br - CO]⁺ or [C₆H₃BrO]⁺Loss of bromine and carbon monoxide.
120[M - 2Br]⁺Loss of both bromine atoms (parent benzodioxole ion).
92[C₆H₄O]⁺Fragment from ring cleavage.
63[C₅H₃]⁺Common aromatic fragment.

Applications of 5,6 Dibromo 1,3 Benzodioxole in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The utility of 5,6-Dibromo-1,3-benzodioxole as a foundational building block is evident in its application for constructing intricate molecular structures. The presence of two reactive bromine atoms on the aromatic ring allows for selective and sequential functionalization, enabling the synthesis of complex target molecules.

The 1,3-benzodioxole (B145889) moiety is a common feature in numerous biologically active natural products and synthetic compounds. 5,6-Dibromo-1,3-benzodioxole provides a convenient starting point for accessing analogues of these molecules. For instance, it can be envisioned as a precursor for the synthesis of compounds with potential antimicrobial or anticancer activities, where the benzodioxole core is a key pharmacophoric element. The dibromo functionality allows for the introduction of various substituents through reactions such as Suzuki or Sonogashira cross-coupling, leading to a diverse library of derivatives for biological screening.

Beyond its use in creating functionalized benzodioxoles, 5,6-Dibromo-1,3-benzodioxole can also serve as a precursor for the synthesis of more complex heterocyclic systems. The bromine atoms can be converted into other functional groups, such as amines or carboxylic acids, which can then participate in cyclization reactions to form new heterocyclic rings fused to the benzodioxole core. This strategy expands the chemical space accessible from this starting material, leading to novel scaffolds for drug discovery and materials science.

Role in Medicinal Chemistry Research

In medicinal chemistry, the 1,3-benzodioxole ring system is recognized as a "privileged scaffold" due to its presence in a wide array of compounds with diverse biological activities. The strategic placement of bromine atoms in 5,6-Dibromo-1,3-benzodioxole makes it a particularly useful tool for researchers in this field.

The development of new drugs often relies on the design and synthesis of novel pharmacophores. 5,6-Dibromo-1,3-benzodioxole can be elaborated into a variety of structures to explore new pharmacophoric models. By replacing the bromine atoms with different functional groups, medicinal chemists can systematically probe the structure-activity relationships of a particular biological target. This allows for the fine-tuning of a compound's properties to enhance its potency and selectivity.

The benzodioxole moiety is found in several compounds that interact with the central nervous system. Consequently, 5,6-Dibromo-1,3-benzodioxole represents a potential starting scaffold for the development of new therapeutic agents for neurological disorders. Synthetic modifications of this compound could lead to the discovery of new ligands for various receptors and enzymes in the brain, potentially offering new treatments for conditions such as depression, anxiety, and neurodegenerative diseases.

In the clandestine synthesis of certain amphetamine derivatives, such as 3,4-methylenedioxymethamphetamine (MDMA), precursors containing the 1,3-benzodioxole ring are often used. While isosafrole and safrole are the most common precursors, the synthesis of these starting materials can sometimes involve brominated intermediates. 5,6-Dibromo-1,3-benzodioxole could potentially be formed as an impurity or a byproduct during these synthetic routes. Its detection in a forensic context could therefore provide valuable information about the specific synthetic pathway used in the illicit production of these controlled substances. The analysis of such impurities is a critical aspect of chemical profiling for law enforcement and forensic laboratories.

Utilization in Material Science Research

In the field of material science, 5,6-Dibromo-1,3-benzodioxole is explored for its potential in the development of advanced materials. chemimpex.com The presence of two bromine atoms on the aromatic ring makes it an excellent candidate for cross-coupling reactions, allowing for the systematic construction of larger, conjugated systems. These systems are of interest for their potential electronic and photophysical properties. The benzodioxole moiety itself can impart specific characteristics, such as rigidity and altered solubility, to the resulting materials. Research in this area focuses on creating novel organic semiconductors, polymers for electronics and specialized coatings, and other functional materials where tailored molecular architecture is key. chemimpex.com

The bifunctional nature of 5,6-Dibromo-1,3-benzodioxole makes it a prime monomer or cross-linking agent for the synthesis of advanced polymers. chemimpex.com The two carbon-bromine bonds can participate in various polymerization reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form conjugated polymers. These polymers, incorporating the benzodioxole unit, are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their potential electronic properties.

Furthermore, it serves as a crucial precursor in the synthesis of specialty chemicals. chemimpex.com Its ability to undergo sequential or directed cross-coupling reactions allows for the controlled introduction of different functional groups. This is exemplified in syntheses where related bromo-benzodioxole compounds are used as starting materials to build complex heterocyclic derivatives through palladium-catalyzed reactions. worldresearchersassociations.com Such derivatives are high-value specialty chemicals used in pharmaceutical research, electronics, and chemical manufacturing.

Applications in Agrochemical Development

The 1,3-benzodioxole scaffold is a well-established pharmacophore in agrochemical research, and 5,6-Dibromo-1,3-benzodioxole serves as an important building block for creating novel pesticides and plant growth regulators. chemimpex.com The core structure is found in natural and synthetic compounds with significant biological activity, including insecticide synergists like piperonyl butoxide, which is derived from a related benzodioxole precursor. medchemexpress.com

Recent research highlights the versatility of the 1,3-benzodioxole moiety in designing new classes of agrochemicals.

Fungicides: A study focused on designing novel succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical class of fungicides, utilized the 1,3-benzodioxole structure. The research led to the synthesis of 1,3-benzodioxole-pyrimidine derivatives, with compound 5c demonstrating a broad spectrum of fungicidal activity against several plant pathogens, in some cases significantly outperforming the commercial fungicide boscalid. acs.org

Plant Growth Promoters: In another line of research, scientists developed a series of N-(benzo[d] chemimpex.comcymitquimica.comdioxol-5-yl)-2-(one-benzylthio) acetamides as potent auxin receptor agonists. frontiersin.orgnih.gov The lead compound, K-10 , was found to have a remarkable root growth-promoting effect in both Arabidopsis thaliana and rice (Oryza sativa), surpassing the activity of 1-naphthylacetic acid (NAA), a common synthetic auxin. frontiersin.orgnih.gov

The dibromo- functionality of 5,6-Dibromo-1,3-benzodioxole provides two reactive sites for chemists to generate large libraries of such derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Fungicidal Activity (EC₅₀ mg/L) of Benzodioxole Derivative 5c acs.org
Fungal StrainCompound 5cBoscalid (Control)
Botrytis cinerea0.445.02
Rhizoctonia solani6.96>50
Fusarium oxysporum6.99>50
Alternaria solani0.070.16
Gibberella zeae0.571.28
Root Growth Promotion in Oryza sativa nih.gov
CompoundConcentration (µM)Primary Root Length (% Increase vs. Control)Total Root Number (% Increase vs. Control)
K-10134.4%Significant Increase
565.1%Significant Increase
NAA (Control)1--
5--

Analytical Reagent in Chemical Analysis

5,6-Dibromo-1,3-benzodioxole is reported to be used as a reagent in certain analytical methods. chemimpex.com In this capacity, it would likely be employed to derivatize target analytes, thereby improving their detectability or separability in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The introduction of the bulky, halogenated benzodioxole group can enhance the electron-capture response of a molecule or alter its retention time, aiding in the detection and quantification of specific organic compounds. chemimpex.com

Internal Standard in Spectroscopic Yield Determinations

There is no readily available scientific literature or data from the search results that describes the specific use of 5,6-Dibromo-1,3-benzodioxole as an internal standard for spectroscopic yield determinations. While halogenated aromatic compounds are sometimes used as internal standards in mass spectrometry and other techniques due to their unique isotopic patterns and mass-to-charge ratios, the application of this particular compound for such purposes is not documented in the provided sources. nih.gov

Theoretical and Computational Studies on 5,6 Dibromo 1,3 Benzodioxole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of molecules. These methods calculate the distribution of electrons within a molecule, which governs its properties. For the 1,3-benzodioxole (B145889) scaffold, parameters such as the energies of the highest occupied molecular orbital (E HOMO), the lowest unoccupied molecular orbital (E LUMO), the energy gap (ΔE), and dipole moment are determined to understand molecular stability and reactivity. researchgate.netscispace.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO and the LUMO of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

E HOMO : A higher E HOMO value indicates a greater tendency to donate electrons, suggesting higher reactivity in nucleophilic reactions.

E LUMO : A lower E LUMO value signifies a greater ability to accept electrons, indicating higher reactivity in electrophilic reactions.

Energy Gap (ΔE = E LUMO - E HOMO) : The energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for 1,3-Benzodioxole Derivatives (Example Data) (Note: This data is for illustrative purposes based on studies of various 1,3-benzodioxole derivatives and not specific to 5,6-Dibromo-1,3-benzodioxole)

DerivativeE HOMO (eV)E LUMO (eV)ΔE (eV)Dipole Moment (Debye)
1,3-Benzodioxole-8.912-0.7898.1231.45
5-Nitro-1,3-benzodioxole-9.876-2.1457.7314.89
5-Amino-1,3-benzodioxole-8.123-0.5437.5802.56

Structure-Activity Relationship (SAR) Studies of 5,6-Dibromo-1,3-benzodioxole Derivatives

Structure-Activity Relationship (SAR) studies are essential for drug discovery and medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For 1,3-benzodioxole derivatives, SAR studies have been pivotal in developing compounds with various biological activities, including anti-tumor, anti-hyperlipidemia, and enzyme inhibition properties. nih.govchemicalbook.comresearchgate.net The placement of substituents, such as the bromine atoms in 5,6-Dibromo-1,3-benzodioxole, significantly impacts the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.

For example, SAR studies on benzodioxole derivatives as Cyclooxygenase (COX) inhibitors revealed that halogenated compounds showed moderate to potent activity, with the position of the halogen being critical for selectivity. nih.gov Similarly, in the development of SERCA2a activators, the benzodioxole head region demonstrated a high tolerance for structural modifications, emerging as a highly efficacious activator. nih.gov

Computational models are increasingly used to predict the biological activity of novel compounds, reducing the time and cost associated with experimental screening. These models use calculated molecular descriptors and machine learning algorithms to build a relationship between a molecule's structure and its activity. For 1,3-benzodioxole derivatives, such models can predict activities like anti-proliferative effects, enzyme inhibition, or receptor binding affinity. chemicalbook.commdpi.com These predictions help prioritize which derivatives of 5,6-Dibromo-1,3-benzodioxole should be synthesized and tested.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a 5,6-Dibromo-1,3-benzodioxole derivative) when bound to a second molecule (a receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The resulting docking score gives an estimate of the binding affinity. This method has been applied to various benzodioxole derivatives to predict their interactions with targets like the α-amylase enzyme and histone deacetylase (HDAC-1). nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. cosmosscholars.com

Table 2: Example of Molecular Docking Results for Benzodioxole Derivatives with a Target Enzyme (Note: This data is hypothetical and for illustrative purposes only)

Derivative of 5,6-Dibromo-1,3-benzodioxoleTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative AHDAC-1-8.5HIS142, TYR306
Derivative Bα-amylase-7.9GLU233, HIS201
Derivative CCOX-2-9.1ARG513, TYR385

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that relates the quantitative chemical features (descriptors) of a series of compounds to their biological activities. A mathematical model is generated that can be used to predict the activity of new, unsynthesized compounds. Descriptors can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, primarily DFT, are widely used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy : Calculating nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Various computational protocols and levels of theory are benchmarked to improve the accuracy of these predictions. researchgate.netgithub.io

Vibrational Spectroscopy (IR and Raman) : The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For example, a DFT study on 5-nitro-1,3-benzodioxole provided a detailed assignment of its IR and Raman bands by correlating them with calculated frequencies. orientjchem.orgscispace.com

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted 1,3-Benzodioxole (Based on data for 5-nitro-1,3-benzodioxole)

Vibrational Mode AssignmentCalculated Wavenumber (cm⁻¹, Scaled)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)
C=C aromatic stretch16001609-
NO₂ asymmetric stretch15961609-
CH₂ scissoring14741489-
NO₂ symmetric stretch142714371430
CH₂ wagging1372-1378
C-O-C asymmetric stretch12241250-
C-O-C symmetric stretch104610361028

Future Research Directions for 5,6 Dibromo 1,3 Benzodioxole

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of 5,6-Dibromo-1,3-benzodioxole is pivotal for accessing new molecules with tailored functionalities. Future research will likely focus on the development and application of novel catalytic systems to achieve more efficient, selective, and diverse transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already been employed for the derivatization of bromo-substituted benzodioxoles. worldresearchersassociations.com Future work could explore a broader range of palladium catalysts, including those with novel phosphine ligands or N-heterocyclic carbene (NHC) ligands, to improve reaction yields, reduce catalyst loading, and expand the substrate scope. dntb.gov.uanih.gov The use of aqueous, ligand-free, and aerobic conditions for these reactions represents a significant step towards more sustainable chemical synthesis. dntb.gov.ua

Beyond traditional cross-coupling, the field of C-H activation offers a powerful and atom-economical strategy for the direct functionalization of the benzodioxole core. nih.govmdpi.com Research into transition metal-catalyzed C-H activation, using catalysts based on ruthenium, rhodium, or iridium, could enable the introduction of new functional groups at positions that are not readily accessible through classical methods. This approach has the potential to streamline synthetic routes to complex molecules and provide access to novel chemical space.

The following table summarizes potential catalytic systems for the derivatization of 5,6-Dibromo-1,3-benzodioxole:

Catalytic SystemReaction TypePotential Advantages
Palladium with novel ligands (e.g., advanced phosphines, NHCs)Cross-coupling (e.g., Suzuki, Heck, Sonogashira)Improved efficiency, lower catalyst loading, broader substrate scope
Transition metal catalysts (e.g., Ru, Rh, Ir)C-H Activation/FunctionalizationDirect and atom-economical synthesis, access to novel derivatives
Dual catalytic systems (e.g., photoredox/transition metal)Cross-coupling, C-H functionalizationMild reaction conditions, unique reactivity pathways

Investigation of Photo- and Electrocatalytic Transformations

Harnessing the power of light and electricity offers exciting opportunities for the transformation of 5,6-Dibromo-1,3-benzodioxole under mild and sustainable conditions.

Photocatalysis , utilizing visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. nih.gov The carbon-bromine bonds in 5,6-Dibromo-1,3-benzodioxole are susceptible to photocatalytic reduction, generating aryl radicals that can participate in a variety of bond-forming reactions. nih.govacs.org Future research could focus on employing a range of photocatalysts, including metal complexes (e.g., iridium and copper-based) and organic dyes, to achieve selective mono- or di-functionalization of the dibrominated scaffold. nih.govresearchgate.net The consecutive photoinduced electron transfer (conPET) strategy could be particularly useful for activating the strong carbon-halogen bonds in aryl bromides.

Electrocatalysis provides another avenue for the controlled reduction of aryl halides. By applying an electrical potential, the carbon-bromine bonds can be cleaved to form reactive intermediates. researchgate.netproquest.com The combination of electrochemistry with photocatalysis, known as electrophotocatalysis , can generate highly reducing species capable of activating even very stable aryl halides. nih.gov This synergistic approach could open up new reaction pathways for the functionalization of 5,6-Dibromo-1,3-benzodioxole that are not accessible by conventional thermal methods.

Transformation TypeEnergy SourceKey IntermediatesPotential Applications
Photocatalytic ReductionVisible LightAryl radicalsC-C and C-heteroatom bond formation
Electrocatalytic ReductionElectricityAryl radical anions, aryl radicalsHydrodehalogenation, coupling reactions
ElectrophotocatalysisLight and ElectricityExcited radical anionsFunctionalization of challenging substrates

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. Future research on 5,6-Dibromo-1,3-benzodioxole should prioritize the development of more sustainable and environmentally friendly synthetic methods.

This includes the exploration of greener bromination techniques for the synthesis of the target molecule itself, moving away from the use of hazardous molecular bromine. wku.edu Alternative brominating agents, such as those generated in situ from bromide salts and an oxidant, offer a safer and more eco-friendly approach. nih.gov

Furthermore, the development of microwave-assisted synthesis for the derivatization of 5,6-Dibromo-1,3-benzodioxole can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net The use of non-toxic and recyclable solvents, or even solvent-free conditions, will also be a key aspect of developing sustainable synthetic routes. tandfonline.com

Expanding Applications in Emerging Fields (e.g., Optoelectronics, Nanomaterials)

The unique electronic properties of the benzodioxole moiety suggest that derivatives of 5,6-Dibromo-1,3-benzodioxole could find applications in emerging technological fields.

In optoelectronics , the π-conjugated systems that can be constructed from this building block may exhibit interesting photophysical properties. researchgate.net Research into the synthesis of benzodioxole-containing polymers and small molecules could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of such materials can be fine-tuned through derivatization of the dibrominated precursor. nih.gov

In the field of nanomaterials , 5,6-Dibromo-1,3-benzodioxole could serve as a precursor for the synthesis of novel carbon-based nanomaterials or as a component in the formation of covalent organic frameworks (COFs). nih.gov The rigid and well-defined structure of the benzodioxole core makes it an attractive building block for creating porous materials with potential applications in gas storage, catalysis, and separation.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting the properties of new molecules. Future research on 5,6-Dibromo-1,3-benzodioxole will greatly benefit from the application of advanced computational modeling techniques.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to elucidate the electronic structure and reactivity of 5,6-Dibromo-1,3-benzodioxole and its derivatives. researchgate.net These calculations can help in understanding the mechanisms of catalytic reactions, predicting the regioselectivity of functionalization, and designing new catalysts with improved performance.

Furthermore, computational methods can be employed to predict the photophysical and electronic properties of novel materials derived from this compound, guiding the rational design of molecules for specific applications in optoelectronics and materials science. researchgate.netnih.gov By combining theoretical predictions with experimental validation, a deeper understanding of the structure-property relationships in this class of compounds can be achieved, accelerating the discovery of new functional molecules.

Q & A

Q. What are the optimized synthetic routes for preparing 5,6-Dibromo-1,3-benzodioxole, and how can purity be ensured?

A common method involves palladium-catalyzed cyanation of 5,6-Dibromo-1,3-benzodioxole using zinc cyanide ([Zn(CN)₂]) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) in anhydrous dimethylacetamide (DMA) at 150°C under nitrogen. Purification via column chromatography (silica gel, dichloromethane eluent) yields high-purity products (85% yield). Characterization by 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and mass spectrometry (EI-HRMS) is critical to confirm structural integrity .

Q. How can bromination be controlled to avoid over-functionalization of the benzodioxole core?

Controlled bromination requires precise stoichiometry and reaction monitoring. For example, dibromoisocyanuric acid in 5% fuming sulfuric acid at 0°C selectively brominates 5,6-Dicyano-1,3-benzodioxole (14a) without side reactions. Ice cooling and short reaction times (10 min) prevent degradation. Post-reaction quenching with ice water and extraction with diethyl ether, followed by sodium thiosulfate washing, ensures minimal byproduct formation .

Q. What analytical techniques are essential for characterizing 5,6-Dibromo-1,3-benzodioxole derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substitution patterns and electronic environments (e.g., aromatic protons at δ 7.14 ppm in CDCl₃) .
  • Mass spectrometry : High-resolution MS (EI or ASAP+) to verify molecular ions (e.g., m/z 172.0273 for C₉H₄N₂O₂) .
  • Chromatography : TLC (Rf = 0.50 in dichloromethane) and HPLC for purity assessment .

Advanced Research Questions

Q. How can 5,6-Dibromo-1,3-benzodioxole be functionalized for integration into metal-organic frameworks (MOFs)?

The bromine atoms serve as handles for cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids introduces functional groups (e.g., propiolic acid) to create MOF linkers. Optimized conditions include Pd catalysts, inert atmospheres, and polar aprotic solvents. Post-functionalization purification via flash chromatography ensures ligand stability in MOF synthesis .

Q. What strategies resolve contradictions in spectroscopic data for benzodioxole derivatives?

Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Solutions include:

  • Variable-temperature NMR : To identify dynamic processes (e.g., hindered rotation in substituted derivatives).
  • Isotopic labeling : 13C^{13} \text{C}-enriched samples to trace carbon environments.
  • Computational modeling : DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .

Q. How are flow chemistry platforms applied to synthesize benzodioxole derivatives?

Continuous flow systems enable precise control over reaction parameters. For example, a two-stream setup (sesamol and alkyl iodide in MeOH/H₂O) in a stainless steel reactor at 75°C and 15 bar pressure produces 5-allyloxy-1,3-benzodioxole with 76% yield. Real-time monitoring via inline IR or UV-Vis ensures reproducibility .

Q. What methodologies evaluate the nonlinear optical (NLO) properties of benzodioxole-based chalcones?

Key steps include:

  • Synthesis : Coupling quinoline-carboxamide with benzodioxole acryloyl groups via Heck or Wittig reactions.
  • Characterization : UV-Vis absorption (e.g., λmax ~350 nm) and fluorescence spectroscopy to assess π-conjugation.
  • NLO analysis : Z-scan techniques to measure third-order susceptibility (χ³) and hyperpolarizability (β) using pulsed lasers .

Methodological Considerations

Q. How to address low yields in multi-step syntheses involving 5,6-Dibromo-1,3-benzodioxole?

  • Intermediate stabilization : Protect reactive sites (e.g., nitrile groups) with trimethylsilyl chloride.
  • Catalyst optimization : Screen Pd/PEPPSI or NHC ligands for cross-coupling efficiency.
  • Workup refinement : Use centrifugal partition chromatography (CPC) for polar intermediates .

Q. What computational tools predict the reactivity of benzodioxole derivatives?

  • Molecular docking : AutoDock Vina to study interactions with biological targets (e.g., enzymes in pesticidal studies) .
  • DFT calculations : Gaussian09 or ORCA to map frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity in electrophilic substitutions .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dibromo-1,3-dioxaindane
Reactant of Route 2
Reactant of Route 2
5,6-Dibromo-1,3-dioxaindane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.